molecular formula C12H13N3O3S2 B2971486 3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1787879-88-2

3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No. B2971486
CAS RN: 1787879-88-2
M. Wt: 311.37
InChI Key: METRQLMNXJPVJL-UHFFFAOYSA-N
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Description

3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as DTZ323, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been thoroughly investigated.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Applications

The synthesis of heterocyclic compounds with thiophene-2-carboxamide as a core structure has been investigated for their antibiotic and antibacterial properties. Ahmed (2007) synthesized a series of derivatives showing activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibiotic drugs (Ahmed, 2007).

Antimicrobial Activity

Further research has expanded on the antimicrobial potential of thiazolidine-2,4-dione carboxamide and amino acid derivatives. Alhameed et al. (2019) found that these derivatives exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their utility in antimicrobial therapy (Alhameed et al., 2019).

Synthesis and Evaluation of Benzothiazole Derivatives

The exploration of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives by Gilani et al. (2016) for antimicrobial properties revealed moderate to good inhibition against bacterial and fungal strains, suggesting the significance of structural modification in enhancing biological activity (Gilani et al., 2016).

Docking Studies and Anti-microbial Evaluation

Spoorthy et al. (2021) conducted synthesis, characterisation, docking studies, and anti-microbial evaluation of specific thiazolidin derivatives, indicating their potential in drug discovery through comprehensive structure-activity relationship analysis (Spoorthy et al., 2021).

Anti-inflammatory and Analgesic Activity

Research into the analgesic and anti-inflammatory activities of thiazolidinone and azetidinone derivatives has also been conducted, demonstrating the therapeutic potential of these compounds in treating pain and inflammation. Deep et al. (2012) synthesized N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which exhibited significant activity in this regard (Deep et al., 2012).

properties

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c16-10-7-20-12(18)15(10)8-5-14(6-8)11(17)13-4-9-2-1-3-19-9/h1-3,8H,4-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METRQLMNXJPVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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